molecular formula C10H13NO2 B8053747 2-(Dimethylamino)-4-methoxybenzaldehyde

2-(Dimethylamino)-4-methoxybenzaldehyde

Cat. No.: B8053747
M. Wt: 179.22 g/mol
InChI Key: NBCLNQSKZBMJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-4-methoxybenzaldehyde is an organic compound characterized by its molecular structure, which includes a benzene ring substituted with a dimethylamino group at the second position and a methoxy group at the fourth position, along with an aldehyde group at the first position. This compound is notable for its applications in various scientific and industrial fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-4-methoxybenzaldehyde typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methoxybenzaldehyde as the starting material.

  • Dimethylation Reaction: The aldehyde group is subjected to a dimethylation reaction using formaldehyde and a suitable catalyst, such as p-toluenesulfonic acid, under controlled conditions.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reactant concentrations to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-4-methoxybenzaldehyde undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-(Dimethylamino)-4-methoxybenzoic acid.

  • Reduction: 2-(Dimethylamino)-4-methoxybenzyl alcohol.

  • Substitution: Various substituted benzaldehydes or benzyl alcohols.

Scientific Research Applications

2-(Dimethylamino)-4-methoxybenzaldehyde is utilized in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: The compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-4-methoxybenzaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

2-(Dimethylamino)-4-methoxybenzaldehyde is compared with other similar compounds to highlight its uniqueness:

  • 2-(Dimethylamino)ethanol: Similar in structure but lacks the aldehyde group.

  • 4-Methoxybenzaldehyde: Lacks the dimethylamino group.

  • 2-(Dimethylamino)ethyl methacrylate: Used as a monomer in polymer production but has a different functional group.

These compounds share structural similarities but differ in their functional groups and applications, making this compound unique in its properties and uses.

Properties

IUPAC Name

2-(dimethylamino)-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10-6-9(13-3)5-4-8(10)7-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCLNQSKZBMJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.